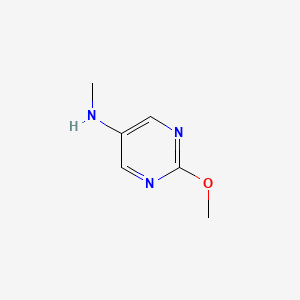
2-methoxy-N-methylpyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-methoxy-N-methylpyrimidin-5-amine can be achieved through several methods. One common synthetic route involves the reaction of 2-methoxypyrimidin-5-amine with paraformaldehyde and sodium triacetoxyborohydride in the presence of activated molecular sieves . The reaction is typically carried out in dichloroethane (DCE) as the solvent. This method provides a straightforward approach to obtaining the desired compound with high purity.
化学反应分析
2-methoxy-N-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
科学研究应用
2-methoxy-N-methylpyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-methoxy-N-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2-methoxy-N-methylpyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:
2-methoxypyrimidin-5-amine: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-methylpyrimidin-5-amine:
2-methoxy-5-pyrimidinamine: Similar structure but without the N-methyl group, which may influence its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
生物活性
2-Methoxy-N-methylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and an N-methyl substituent on the pyrimidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is C7H10N2O, and its molecular weight is 138.17 g/mol. The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution, which can modify its biological properties.
Research indicates that this compound may interact with specific molecular targets, particularly serotonin receptors. It is suggested that similar compounds act as agonists at the 5-HT1A receptor, which plays a significant role in mood regulation and cognitive functions. Activation of this receptor typically leads to a decrease in cyclic AMP (cAMP) levels, influencing various biochemical pathways.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound. Here are notable findings:
- Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These results indicate a moderate level of antimicrobial efficacy.
- Anti-inflammatory Studies : In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory action.
- Pharmacokinetics : Research on similar compounds indicates that they are rapidly absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys. This pharmacokinetic profile is essential for understanding dosing regimens and therapeutic windows.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other pyrimidine derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Methoxypyrimidin-5-amine | Lacks N-methyl group | Lower antimicrobial activity |
| N-Methylpyrimidin-5-amine | Lacks methoxy group | Varies; less studied |
| 4-Methoxy-N-methylpyrimidin-2-amine | Different substitution pattern; potential anti-cancer properties | Promising; ongoing research |
属性
IUPAC Name |
2-methoxy-N-methylpyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-5-3-8-6(10-2)9-4-5/h3-4,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIIUKMRWSOWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(N=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














